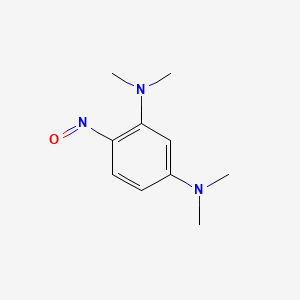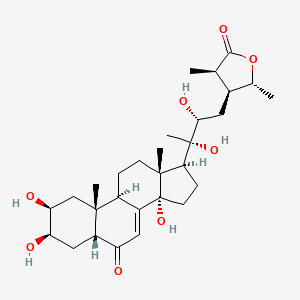
Isocyasterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocyasterone is a naturally occurring ecdysteroid, a class of compounds known for their role in the molting and metamorphosis of insects. It is isolated from plants such as Cyathula capitata and Ajuga reptans var. atropurpurea . Ecdysteroids, including this compound, are structurally similar to androgens and have been studied for their potential biological and medicinal properties .
Métodos De Preparación
Isocyasterone can be synthesized through the biosynthesis of sterols and ecdysteroids in plants like Ajuga reptans var. atropurpurea . The process involves feeding labeled sterol substrates to the plant’s hairy roots, which then convert these substrates into various ecdysteroids, including this compound
Análisis De Reacciones Químicas
Isocyasterone undergoes various chemical reactions typical of ecdysteroids. These reactions include:
Oxidation: this compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the steroid backbone, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are hydroxylated and reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
Isocyasterone has several scientific research applications:
Mecanismo De Acción
Isocyasterone exerts its effects by mimicking the action of ecdysteroids in insects. It binds to ecdysone receptors, triggering a cascade of molecular events that lead to molting and metamorphosis . The molecular targets include various transcription factors and enzymes involved in the ecdysteroid signaling pathway .
Comparación Con Compuestos Similares
Isocyasterone is similar to other ecdysteroids such as cyasterone, 20-hydroxyecdysone, and 29-norcyasterone . it is unique in its specific structural features and biological activity. For instance, cyasterone and 20-hydroxyecdysone are more commonly studied and have broader applications, while this compound is more specialized in its effects on insect metamorphosis .
Similar compounds include:
- Cyasterone
- 20-Hydroxyecdysone
- 29-Norcyasterone
Propiedades
Número CAS |
54082-42-7 |
|---|---|
Fórmula molecular |
C29H44O8 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
(3R,4S,5R)-4-[(2R,3S)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15-,16+,17+,19+,21-,22+,23+,24-,26-,27-,28+,29-/m1/s1 |
Clave InChI |
NEFYSBQJYCICOG-KBTANIATSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@H](OC1=O)C)C[C@H]([C@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |
SMILES canónico |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
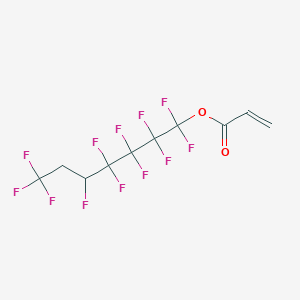
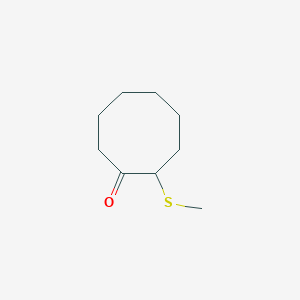
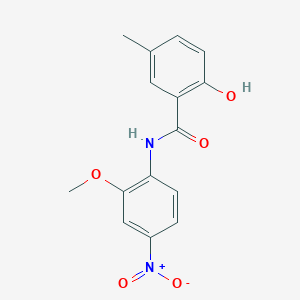
![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)
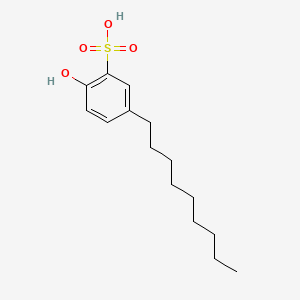
![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)

![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

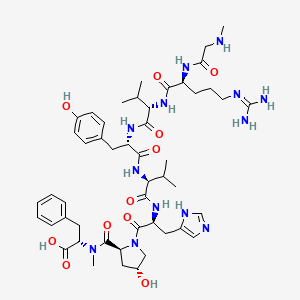
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
